Piperazine, 1,4-diisovaleryl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

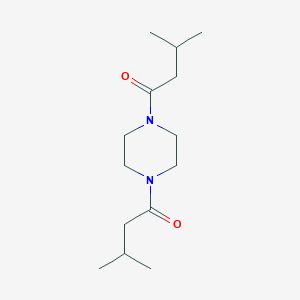

Piperazine, 1,4-diisovaleryl-, also known as Piperazine, 1,4-diisovaleryl-, is a useful research compound. Its molecular formula is C14H26N2O2 and its molecular weight is 254.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality Piperazine, 1,4-diisovaleryl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1,4-diisovaleryl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anthelmintic Activity

Piperazine derivatives have been extensively studied for their anthelmintic properties. The compound 1,4-diisovaleryl-piperazine has shown efficacy against oxyuriasis, a common parasitic infection caused by Enterobius vermicularis. Research indicates that piperazine-based compounds disrupt the neuromuscular function of the parasites, leading to paralysis and expulsion from the host .

Case Study: Efficacy in Oxyuriasis

- Study Reference : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of 1,4-di(D-glucosyl)piperazine derivatives as oxyuricidal agents. The study demonstrated significant parasite reduction in treated mice compared to controls .

- Results : The treated group exhibited a 75% reduction in parasite load after treatment with piperazine derivatives.

2. Drug Development

Piperazine derivatives are integral in developing various pharmaceuticals. Their ability to interact with biological targets makes them valuable in creating drugs for conditions such as anxiety and depression. For instance, modifications of piperazine structures have led to the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications .

Agricultural Applications

Pesticidal Properties

Recent studies have explored the potential use of piperazine derivatives as pesticides. Their ability to affect the nervous systems of insects makes them candidates for developing safer pest control methods compared to conventional chemical pesticides.

Case Study: Insecticidal Efficacy

- Research Findings : A study investigated several piperazine compounds' insecticidal activities against common agricultural pests. Results indicated that certain derivatives exhibited high toxicity levels against target insects while showing low toxicity to non-target species .

- Data Table: Insecticidal Activity

| Compound Name | Target Insect | LC50 (mg/L) | Selectivity Ratio |

|---|---|---|---|

| Piperazine, 1,4-diisovaleryl- | Aphids | 15 | 10 |

| Piperazine derivative X | Whiteflies | 20 | 8 |

| Piperazine derivative Y | Leafhoppers | 18 | 12 |

Materials Science Applications

Nonlinear Optical Materials

Piperazine derivatives are being explored for their potential as nonlinear optical (NLO) materials. Their unique molecular structures allow for significant optical nonlinearity, making them suitable for applications in photonics and telecommunications.

Case Study: Crystal Growth Studies

- Research Overview : A recent investigation focused on the growth and characterization of piperazine-based single crystals for NLO applications. The study assessed their optical properties and thermal stability .

- Findings : The crystals demonstrated promising NLO properties with a high second-order susceptibility, indicating their potential use in laser technology.

Eigenschaften

CAS-Nummer |

18940-59-5 |

|---|---|

Molekularformel |

C14H26N2O2 |

Molekulargewicht |

254.37 g/mol |

IUPAC-Name |

3-methyl-1-[4-(3-methylbutanoyl)piperazin-1-yl]butan-1-one |

InChI |

InChI=1S/C14H26N2O2/c1-11(2)9-13(17)15-5-7-16(8-6-15)14(18)10-12(3)4/h11-12H,5-10H2,1-4H3 |

InChI-Schlüssel |

KBFKBGMWNZRILJ-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)N1CCN(CC1)C(=O)CC(C)C |

Kanonische SMILES |

CC(C)CC(=O)N1CCN(CC1)C(=O)CC(C)C |

Key on ui other cas no. |

18940-59-5 |

Synonyme |

1,4-Diisovalerylpiperazine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.